molecular formula C20H21NO5 B4931582 dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate

dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate

Cat. No. B4931582
M. Wt: 355.4 g/mol
InChI Key: MZCLEOXYAQMIMD-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is a chemical compound that is widely used in scientific research. It is also known as DPT, and its molecular formula is C23H23NO4. This compound is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper nerve function. By inhibiting these enzymes, dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is its versatility in medicinal chemistry and drug discovery. It can be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also relatively easy to synthesize and purify, which makes it a popular choice for lab experiments.
However, there are also some limitations to the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate in scientific research. One of the main areas of focus is the development of new compounds based on this scaffold with improved efficacy and safety profiles. Another area of focus is the study of its mechanism of action and its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate as a tool for studying the structure and function of enzymes involved in neurotransmitter metabolism.

Synthesis Methods

The synthesis of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate involves the reaction between 2-phenylbutanoyl chloride and dimethyl terephthalate. This reaction is catalyzed by a base, such as triethylamine or pyridine, and is carried out in an organic solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is used in various fields of scientific research. It is primarily used in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also used in pharmacology to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

dimethyl 2-(2-phenylbutanoylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-4-15(13-8-6-5-7-9-13)18(22)21-17-12-14(19(23)25-2)10-11-16(17)20(24)26-3/h5-12,15H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLEOXYAQMIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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